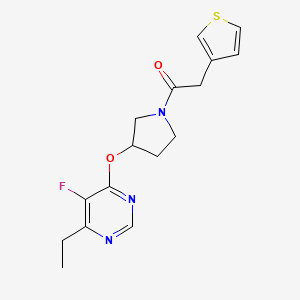

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound characterized by its unique structural composition, combining pyrrolidine, thiophene, and ethyl fluoropyrimidine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic synthesis. A common approach includes:

Step 1: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol through fluorination and subsequent ethylation of pyrimidine.

Step 2: Introduction of the pyrrolidine ring via a cyclization reaction, utilizing reagents such as N-chlorosuccinimide and triphenylphosphine.

Step 3: Formation of the thiophene ring through a Paal-Knorr synthesis or via direct thiophene ring assembly.

Step 4: Coupling of the aforementioned intermediates using palladium-catalyzed cross-coupling reactions or other suitable methodologies.

Industrial Production Methods

In an industrial setting, these synthesis steps are often optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are utilized to ensure high yield and purity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring and quality control.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes several types of reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group adjacent to the pyrrolidine ring can be reduced to an alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the fluorine position.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation of thiophene yields sulfone derivatives.

Reduction leads to the formation of alcohols.

Substitution results in various pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . The fluoropyrimidine component is associated with the inhibition of enzymes involved in cancer cell proliferation. Preliminary studies indicate that it may interact with specific receptors or enzymes linked to cancer pathways, suggesting its potential as a therapeutic agent.

Enzyme Inhibition Studies

Initial research highlights the compound's ability to inhibit certain enzymes involved in metabolic pathways. Detailed interaction studies are necessary to confirm these findings. Such studies may include:

- Binding Affinity Assays : To measure how strongly the compound binds to target enzymes.

- Kinetic Analyses : To understand the rates of enzyme inhibition.

Case Studies and Experimental Findings

Several studies have documented the biological activities of similar compounds, providing insights into the potential applications of this compound:

Case Study 1: Anticancer Activity

A study on fluoropyrimidine derivatives demonstrated significant anticancer activity against various cancer cell lines. The findings suggest that compounds with similar structures could exhibit comparable effects due to their ability to interfere with DNA synthesis and repair mechanisms .

Case Study 2: Enzyme Interaction

Research on pyrrolidine derivatives has shown promising results in inhibiting specific enzymes linked to metabolic disorders. These findings support the hypothesis that 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone may also exhibit similar enzyme inhibition capabilities .

Mecanismo De Acción

This compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The mechanism involves:

Binding to active sites: The fluoropyrimidine moiety may interact with active sites of enzymes, inhibiting their function.

Pathway modulation: By interacting with biological pathways, it can alter cellular processes, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of functional groups, which is not common in similar compounds. Here’s a brief comparison:

Similar Compounds: 1-(3-(Pyridin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, 1-(3-(Pyrimidin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone.

Actividad Biológica

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic derivative that incorporates a pyrimidine moiety, a pyrrolidine ring, and a thiophene group. This unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- Pyrimidine : A nitrogen-containing heterocycle known for its role in various biological processes.

- Pyrrolidine : A five-membered ring that can influence the compound's interaction with biological targets.

- Thiophene : A sulfur-containing heterocycle that may enhance the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- These compounds often target specific enzymes or receptors involved in tumor growth and metastasis, such as protein kinases and growth factor receptors.

- In vitro studies demonstrated that related pyrimidine derivatives can inhibit mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers .

-

Case Studies :

- A study involving pyrrolidine derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Another investigation highlighted the efficacy of thiophene-containing compounds against leukemia cells, suggesting a potential pathway for therapeutic development .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties.

- In Vitro Studies :

- Pyrrole and thiophene derivatives were evaluated for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- The presence of the ethyl group in the pyrimidine structure was found to enhance antimicrobial efficacy compared to other substitutions .

Neuroprotective Effects

Emerging research suggests that certain derivatives may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases.

- Research Findings :

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-12-3-5-20(8-12)14(21)7-11-4-6-23-9-11/h4,6,9-10,12H,2-3,5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRAYOITVKDVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CSC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.